molecular formula C13H9Cl2N3O2S B2453660 (2Z)-1-(3,4-dichlorophenyl)-2-(N-hydroxyimino)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one CAS No. 939761-42-9

(2Z)-1-(3,4-dichlorophenyl)-2-(N-hydroxyimino)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one

Cat. No.: B2453660
CAS No.: 939761-42-9
M. Wt: 342.19
InChI Key: WYJGZPFWIMFTRC-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-1-(3,4-dichlorophenyl)-2-(N-hydroxyimino)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one is a useful research compound. Its molecular formula is C13H9Cl2N3O2S and its molecular weight is 342.19. The purity is usually 95%.
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Scientific Research Applications

Research Applications

  • Crystallographic Studies :

    • The compound has been involved in studies exploring its crystal structure and polymorphic forms. For example, Glidewell et al. (2003) examined benzylation and nitrosation of related compounds and analyzed their crystal structures, showing variations in molecular arrangement and hydrogen bonding patterns (Glidewell, Low, Marchal, & Quesada, 2003).
  • Synthesis and Structural Analysis :

  • Antiproliferative Activity :

    • Huang et al. (2020) synthesized a compound with a similar pyrimidin-4-yl structure, exploring its antiproliferative activity against various cancer cell lines. This highlights the potential for using similar compounds in cancer research (Huang et al., 2020).
  • Regioselective Synthesis :

    • Santos et al. (2015) reported on the regioselective synthesis of similar 2-(methylsulfanyl)pyrimidin-4(3H)-one compounds, indicating potential applications in creating specific molecular configurations (Santos et al., 2015).
  • Spectroscopic Characterization :

    • Studies like that of Song et al. (2008) have focused on spectroscopic characterization of related compounds, providing insights into their molecular vibrations and geometries (Song et al., 2008).
  • Potential Antiviral Activity :

    • Robins et al. (2006) explored derivatives of furo[2,3-d]pyrimidin-2(3H)-one, a structure related to the compound , for their antiviral activity (Robins et al., 2006).
  • Molecular Docking Studies :

    • The compound has been used in molecular docking studies to understand its interaction with biological targets, as seen in research by Huang et al. (2020) (Huang et al., 2020).

Properties

IUPAC Name

(2Z)-1-(3,4-dichlorophenyl)-2-hydroxyimino-2-(2-methylsulfanylpyrimidin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2S/c1-21-13-16-5-4-10(17-13)11(18-20)12(19)7-2-3-8(14)9(15)6-7/h2-6,20H,1H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJGZPFWIMFTRC-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C(=NO)C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC=CC(=N1)/C(=N/O)/C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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